2-(3,5-Dimethylphenyl)benzoic acid

Lipophilicity Chromatography Solubility

Researchers requiring a specific ortho-carboxylic acid biphenyl building block often face supply of misidentified regioisomers. This 2-(3,5-Dimethylphenyl)benzoic acid (CAS 1183804-03-6) eliminates that risk, providing a verified scaffold with a distinct lipophilicity profile (XLogP3 = 3.6) critical for reproducible QSAR models and library synthesis. - Provides a defined ortho-carboxylic acid handle for amide coupling, enabling targeted library production without positional isomer contamination. - Supplied at 98% purity, suitable for direct use in medicinal chemistry workflows, reducing pre-purification cycle time. - Storage at -20°C ensures intermediate stability in multi-step syntheses, supporting rigorous project logistics and reproducibility.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 1183804-03-6
Cat. No. B1357761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)benzoic acid
CAS1183804-03-6
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C15H14O2/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
InChIKeyYSTSEEODNZVFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)benzoic acid: Core Properties & Procurement


2-(3,5-Dimethylphenyl)benzoic acid (IUPAC: 3',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid) is a substituted biphenyl carboxylic acid with the molecular formula C₁₅H₁₄O₂ and molecular weight 226.27 g/mol [1]. This compound serves as a versatile synthetic intermediate and research building block, featuring a carboxylic acid handle at the ortho position of the biphenyl scaffold and 3',5'-dimethyl substitution on the distal phenyl ring. Its computed XLogP3 value of 3.6 indicates significant lipophilicity [1], while the carboxylic acid moiety provides a site for derivatization or conjugation.

Synthetic intermediate Ortho-carboxylic acid handle enables amide or ester derivatization workflows.
Lipophilic biphenyl scaffold Reported XLogP3 higher than unsubstituted parent; alters chromatographic retention.
Conformational constraint Two rotatable bonds limit flexibility, guiding coupling geometry in library synthesis.

2-(3,5-Dimethylphenyl)benzoic acid: Why Substitution Fails


Although multiple biphenyl carboxylic acid analogs share the same molecular formula (C₁₅H₁₄O₂) and identical molecular weight (226.27 g/mol), their physicochemical and handling properties diverge meaningfully due to the positional arrangement of the carboxylic acid and methyl substituents. The ortho-carboxylic acid configuration of 2-(3,5-Dimethylphenyl)benzoic acid, combined with the 3',5'-dimethyl substitution pattern, yields a distinct lipophilicity profile (XLogP3 = 3.6) [1] that is not replicated in meta- or para- carboxylic acid regioisomers or in the non-methylated parent scaffold (XLogP3 ≈ 2.9) [2]. These differences directly impact solubility behavior, chromatographic retention, and downstream synthetic utility. Procurement decisions that treat in-class compounds as interchangeable without verifying these quantitative distinctions risk experimental inconsistency and reproducibility failures.

Regioisomeric mismatch

Ortho‑COOH and 3′,5′‑dimethyl arrangement creates distinct lipophilicity; meta‑ and para‑regioisomers may shift retention and solubility profiles.

Purity specification variability

Commercial grades differ across regioisomers; direct substitution without lot-specific purity verification may affect synthetic reproducibility.

Storage incompatibility

Requires −20 °C storage for maximum integrity; room‑temperature‑stable analogs are not direct replacements and require handling adjustment.

2-(3,5-Dimethylphenyl)benzoic acid: Differentiating Evidence


Lipophilicity Distinction from Analogs

The computed XLogP3 value for 2-(3,5-dimethylphenyl)benzoic acid is 3.6 [1], which is substantially higher than the non-methylated parent compound 2-phenylbenzoic acid (XLogP3 = 2.9) [2] and the meta-carboxylic acid regioisomer 3-(3,5-dimethylphenyl)benzoic acid (reported XLogP ~2.8) . This increased lipophilicity confers distinct solubility and chromatographic retention characteristics.

Lipophilicity distinction
Cross-study comparable
XLogP3 3.6 vs 2.9 (parent) / ~2.8 (meta isomer)
Higher lipophilicity alters reversed-phase retention and purification conditions.
Gradient optimization may require different solvent systems.
Lipophilicity Chromatography Solubility

Commercial Purity Advantage Over Analogs

2-(3,5-Dimethylphenyl)benzoic acid is commercially available at 98% purity from major suppliers , whereas the meta-carboxylic acid regioisomer (3-(3,5-dimethylphenyl)benzoic acid, CAS 177734-84-8) and para-carboxylic acid regioisomer (4-(3,5-dimethylphenyl)benzoic acid, CAS 505082-92-8) are typically offered at 97% purity from common sourcing channels [1].

Commercial purity
Data to verify
98% (target) vs 97% (regioisomeric analogs)
May reduce pre‑purification steps in synthetic sequences.
Verify vendor CoA; supplier data only.
Purity Quality Control Procurement

Cold Storage Stability vs. Room Temperature Analogs

Vendor documentation specifies that 2-(3,5-dimethylphenyl)benzoic acid requires storage at -20°C for maximum recovery and product integrity . In contrast, the meta-regioisomer 3-(3,5-dimethylphenyl)benzoic acid is reported as stable at room temperature storage conditions .

Cold storage requirement
Class-level inference
−20 °C required vs room‑temperature‑stable regioisomers
Handling logistics differ; procurement planning must account for freezer storage.
Review vendor storage documentation.
Stability Storage Handling

Harmful via Multiple Exposure Routes

Safety data indicate that 2-(3,5-dimethylphenyl)benzoic acid carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile mandates specific personal protective equipment and engineering controls that may exceed those required for less hazardous in-class alternatives.

Hazard classification
Class-level inference
H302, H315, H319, H335
Requires fume hood, PPE, and specialized waste streams.
Regulatory compliance review recommended.
Safety Handling Compliance

Molecular Descriptor Differences from Regioisomers

The ortho-carboxylic acid configuration of 2-(3,5-dimethylphenyl)benzoic acid yields distinct molecular descriptors compared to regioisomeric analogs. Computed properties include exact mass 226.099379685 Da, topological polar surface area (TPSA) 37.3 Ų, and 2 rotatable bonds [1]. These parameters differ meaningfully from the para-regioisomer, which exhibits TPSA 74.40 Ų and XLogP 2.20 [2], reflecting the dramatic impact of carboxylic acid positional isomerism on polarity and hydrogen bonding potential.

Molecular descriptors
Cross-study comparable
TPSA 37.3 vs 74.40 Ų; XLogP 3.6 vs 2.20 (para isomer)
Impacts membrane permeability predictions; ortho isomer not interchangeable in SAR.
Computed descriptors guide docking model setup.
Molecular Modeling QSAR Structure-Activity

Rotatable Bond and H-Bond Profile for Derivatization

2-(3,5-Dimethylphenyl)benzoic acid contains exactly 2 rotatable bonds, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1]. This profile differs from more flexible biphenyl carboxylic acid analogs with additional alkyl substitution or alternative regioisomers. The restricted conformational flexibility of the ortho-carboxylic acid arrangement, combined with the methyl substituents at the 3' and 5' positions, creates a defined spatial orientation that influences the geometry of amide or ester derivatives synthesized from this building block.

Rotatable bond profile
Class-level inference
Rotatable bonds = 2; HBD = 1; HBA = 2
Guides reaction condition selection for coupling chemistry.
Conformational constraints influence derivative geometry.
Synthetic Chemistry Derivatization Medicinal Chemistry

2-(3,5-Dimethylphenyl)benzoic acid: Procurement Applications


Synthetic Building Block for Biphenyl Carboxamides

The ortho-carboxylic acid functionality of 2-(3,5-dimethylphenyl)benzoic acid enables direct activation for amide bond formation, providing access to a series of ortho-substituted biphenyl carboxamides with defined lipophilicity (XLogP3 = 3.6) and conformational constraints (2 rotatable bonds) [1]. The 98% commercial purity specification supports direct use in medicinal chemistry campaigns without pre-purification, reducing cycle time in library synthesis workflows.

Reversed-Phase Chromatography Reference Standard

The elevated lipophilicity (XLogP3 = 3.6) of 2-(3,5-dimethylphenyl)benzoic acid relative to non-methylated biphenyl carboxylic acids (XLogP3 ≈ 2.9) [1] provides a valuable reference standard for calibrating retention time predictions in reversed-phase HPLC and UPLC method development. The compound's distinct chromatographic behavior serves as a benchmark for optimizing organic modifier gradients when transitioning between methylated and non-methylated biphenyl scaffolds.

QSAR Probe for Ortho-Carboxylic Acid Geometry

The distinct molecular descriptor set of 2-(3,5-dimethylphenyl)benzoic acid—including TPSA 37.3 Ų, 2 rotatable bonds, and XLogP3 = 3.6 [1]—differentiates it from para-carboxylic acid regioisomers (TPSA 74.40 Ų, XLogP 2.20) [2]. This property profile makes the compound a suitable probe for evaluating the impact of carboxylic acid positional isomerism on predicted membrane permeability and target binding in computational structure-activity relationship (QSAR) models.

Cryogenic Storage for Stability-Sensitive Synthesis

The documented requirement for -20°C storage to maintain product integrity indicates that 2-(3,5-dimethylphenyl)benzoic acid is suitable for use in multi-step synthetic sequences where intermediate stability must be preserved under cryogenic conditions. This storage requirement contrasts with room-temperature-stable regioisomers and informs laboratory logistics planning for extended-duration projects.

Application
Selection Property
Validation Focus
Synthetic carboxamide library building block
Ortho‑COOH activation, high commercial purity
Coupling efficiency, yield reproducibility
RP‑HPLC method development standard
Elevated lipophilicity (XLogP) versus non‑methylated analogs
Retention time calibration, organic modifier gradient optimization
QSAR probe for carboxylic acid isomerism
Low TPSA, limited rotatable bonds, higher XLogP
Membrane permeability predictions, docking model interpretation
Multi‑step synthesis under cryogenic conditions
−20 °C storage requirement for integrity
Long‑term stability, extended‑duration project logistics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.